SGC-iMLLT is a first-in-class chemical probe specifically designed as a potent and selective inhibitor of MLLT1 and MLLT3 histone interactions. This compound has gained significant attention in the field of epigenetic research due to its ability to bind selectively to the YEATS domains of MLLT1 and MLLT3, which play crucial roles in various biological processes, including gene regulation and cancer development. The compound's unique properties make it an invaluable tool for studying the functions of these proteins and their implications in diseases such as acute myeloid leukemia.
SGC-iMLLT was developed through collaborative efforts in chemical biology, particularly by the Structural Genomics Consortium. Its synthesis and characterization have been documented in various scientific studies, highlighting its efficacy as a chemical probe for investigating the biological roles of MLLT1 and MLLT3.
SGC-iMLLT is classified as a small-molecule inhibitor targeting specific protein-protein interactions within the epigenetic landscape. It is categorized under compounds that modulate histone modifications by inhibiting the binding of acetylated lysine residues to the YEATS domains.
The synthesis of SGC-iMLLT involves several key steps, primarily focusing on constructing a core structure followed by functionalization to enhance binding affinity. The synthetic route typically includes:
The synthesis process is characterized by careful control of reaction conditions to maximize yield and purity. While specific industrial production methods are not extensively documented, SGC-iMLLT is primarily synthesized in research laboratories using standard organic chemistry techniques.
The molecular structure of SGC-iMLLT has been elucidated through X-ray crystallography, revealing its binding mode within the YEATS domain of MLLT1. The compound occupies critical binding sites, interacting with key amino acid residues that facilitate its inhibitory action.
Key NMR data for SGC-iMLLT include:
These spectral data confirm the identity and purity of the synthesized compound.
SGC-iMLLT can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The outcomes of these reactions can lead to derivatives with distinct chemical properties, expanding the utility of SGC-iMLLT in research applications.
SGC-iMLLT functions by selectively inhibiting the interactions between MLLT1/3 proteins and histones through binding to their YEATS domains. This inhibition disrupts normal biochemical pathways associated with gene expression regulation.
Pharmacokinetic studies indicate that SGC-iMLLT exhibits moderate metabolic stability with a half-life of approximately 53 minutes, allowing for effective cellular engagement while maintaining sufficient activity over time.
SGC-iMLLT is characterized by its solid-state form at room temperature, exhibiting stability under standard laboratory conditions.
The compound's solubility profile indicates good solubility in organic solvents, facilitating its use in biochemical assays and cellular studies.
Relevant data from studies show:
SGC-iMLLT has diverse applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3